molecular formula C20H24F3N5O4S B2527208 5-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097938-05-9

5-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2527208
CAS No.: 2097938-05-9
M. Wt: 487.5
InChI Key: WAKZDZDPKRGPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H24F3N5O4S and its molecular weight is 487.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

5-HT2 Antagonist Activity

Research involving bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, which share some structural similarities with the compound , has demonstrated potent 5-HT2 antagonist activity. These compounds, including ones with specific substituents, have shown significant activity in inhibiting 5-HT2 receptors, which are implicated in various neurological and psychiatric disorders. The study by Watanabe et al. (1992) indicates that certain derivatives outperform well-known antagonists like ritanserin in specific assays, pointing towards their potential application in treating conditions related to serotonin regulation Watanabe et al., 1992.

Quantum Chemical and Biological Studies

Another facet of research focuses on the computational quantum chemical analysis and pharmacokinetic properties of uracil-5-tertiary sulfonamides, which are chemically related to the compound of interest. This study by Gaurav and Krishna (2021) explores the theoretical frameworks for understanding the electronic structures, pharmacokinetics, and biological activities of such compounds, paving the way for their application in designing drugs with optimized properties Gaurav & Krishna, 2021.

Protoporphyrinogen IX Oxidase Inhibition

Research on trifluoromethyl-substituted compounds, including those with structural elements similar to the query compound, has also highlighted their role as protoporphyrinogen IX oxidase inhibitors. These inhibitors play a crucial role in the pathway leading to heme biosynthesis, making them potential targets for developing herbicides or antimicrobial agents. The detailed crystal structures and interaction analysis provided in the study by Li et al. (2005) contribute to the understanding of how these compounds can be utilized in scientific research and applications Li et al., 2005.

Properties

IUPAC Name

5-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F3N5O4S/c21-20(22,23)14-2-1-3-16(12-14)27-10-8-26(9-11-27)15-4-6-28(7-5-15)33(31,32)17-13-24-19(30)25-18(17)29/h1-3,12-13,15H,4-11H2,(H2,24,25,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKZDZDPKRGPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)C4=CNC(=O)NC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.